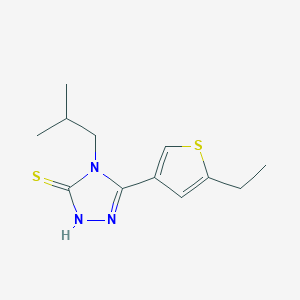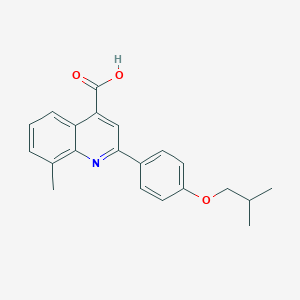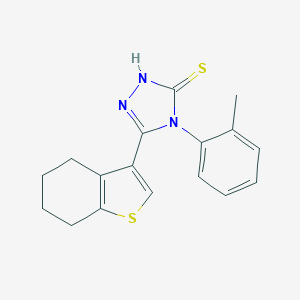![molecular formula C16H19N3OS2 B456848 N-(3-methylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456848.png)
N-(3-methylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Applications De Recherche Scientifique
N-(3-methylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thienyl Carbonyl Intermediate: The initial step involves the acylation of 5-propylthiophene to form the corresponding carbonyl compound.
Hydrazine Derivative Formation: The carbonyl compound is then reacted with hydrazine to form the hydrazone intermediate.
Final Coupling Reaction: The hydrazone intermediate is coupled with 3-methylphenyl isothiocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-{N-[(5-propyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide
- 4,4′,4′′-tris (N -3-methylphenyl- N -phenyl-amino)triphenylamine
Uniqueness
N-(3-methylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H19N3OS2 |
|---|---|
Poids moléculaire |
333.5g/mol |
Nom IUPAC |
1-(3-methylphenyl)-3-[(5-propylthiophene-3-carbonyl)amino]thiourea |
InChI |
InChI=1S/C16H19N3OS2/c1-3-5-14-9-12(10-22-14)15(20)18-19-16(21)17-13-7-4-6-11(2)8-13/h4,6-10H,3,5H2,1-2H3,(H,18,20)(H2,17,19,21) |
Clé InChI |
LAWMTNHANIOMNE-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CS1)C(=O)NNC(=S)NC2=CC=CC(=C2)C |
SMILES canonique |
CCCC1=CC(=CS1)C(=O)NNC(=S)NC2=CC=CC(=C2)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456766.png)
![2-[(7-{3-nitrobenzylidene}-3-{3-nitrophenyl}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)carbonyl]-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456768.png)
![3-[(4-chlorophenoxy)methyl]-N-(4-nitro-1H-pyrazol-1-yl)benzamide](/img/structure/B456771.png)
![2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B456772.png)
![N-(2,5-dimethylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456774.png)


![2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B456779.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B456780.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B456781.png)
![N-ethyl-2-{[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456782.png)
![N-ethyl-2-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456784.png)

![N-(4-bromophenyl)-5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456787.png)
